molecular formula C9H9BrN2O B1526738 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one CAS No. 1379324-91-0

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Cat. No.: B1526738
CAS No.: 1379324-91-0
M. Wt: 241.08 g/mol
InChI Key: VEGQVKQLPZPWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one” is a type of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .

Scientific Research Applications

Solid-Phase Synthesis Techniques

Solid-phase synthesis of benzodiazepine derivatives, including 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, demonstrates a method for creating libraries of compounds with potential therapeutic applications. This technique involves using various primary amines, polymer-supported amines, and acylation processes to generate the desired benzodiazepines with high purity and yield, illustrating a pathway for combinatorial chemistry applications in drug discovery (Fülöpová et al., 2012).

Structural and Chemical Analysis

Research into the structure of benzodiazepine derivatives reveals detailed insights into their chemical behavior and potential for interaction with biological targets. Studies involving X-ray crystallography and NMR spectroscopy provide a foundation for understanding the molecular conformation, tautomerism, and stereochemistry of these compounds, which is essential for the rational design of drugs with specific biological activities (Núñez Alonso et al., 2020).

Pharmaceutical Applications

Several studies have explored the synthesis of benzodiazepine derivatives for their pharmaceutical applications, particularly as anxiolytic and analgesic agents. The synthesis of novel benzodiazepine frameworks, such as 1,3-diazepine and tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, highlights the versatility of these compounds in medicinal chemistry. These studies demonstrate the compounds' potential for treating anxiety, pain, and other conditions, emphasizing the importance of structural modifications to achieve desired biological activities (Maltsev et al., 2021).

Enantioselective Synthesis

The development of methods for the enantioselective synthesis of benzodiazepine derivatives, such as the ring contraction approach to produce quinolone-2,4-diones from benzodiazepine diones, represents an advanced strategy for creating compounds with potential drug applications. This approach allows for the preparation of compounds with high stereochemical purity, which is crucial for the development of drugs with specific pharmacological profiles (Antolak et al., 2014).

Environmental and Biological Impacts

Investigations into the environmental occurrence and fate of benzodiazepines, including their removal during water treatment, highlight the broader impacts of these compounds beyond their pharmaceutical uses. Understanding the persistence and transformation of benzodiazepines in the environment is essential for assessing their ecological risks and developing strategies for mitigating potential environmental contamination (Kosjek et al., 2012).

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQVKQLPZPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzoic acid (500 mg, 2.28 mmol) and 5 mL Ethane-1,2-diamine was reacted in a sealed tube under argon with microwave irradiation at 150 C for 30 min. The reaction was cooled, diluted with methylene chloride (200 mL), and DMF (10 mL) to give a homogeneous solution. 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), (1 g, 2.63 mmol, 1.1 eq.) was added, and the reaction stirred at room temperature for 2 hours. The reaction was then heated to 95 C for 15 hours, cooled, and 3 mL 5 N NaOH was added. The mixture was stirred at room temperature for 1 hour, the reaction was concentrated in vacuo, extracted with ethyl acetate 3×, the organic layers were dried and concentrated. The residue was purified by flash chromatography to give 150 mg of 8-Bromo-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one, 27%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 2
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 4
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 5
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.